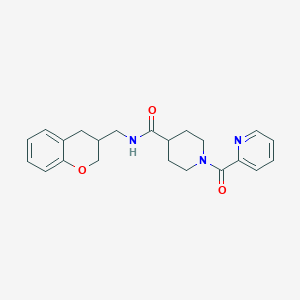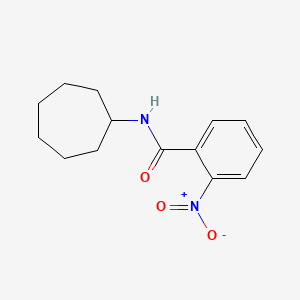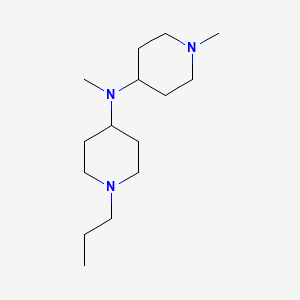
2-chloro-4-nitro-N-4-pyridinylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of derivatives similar to 2-chloro-4-nitro-N-4-pyridinylbenzamide involves multiple steps, including halogenation, coupling reactions, and nucleophilic reactions. A study reported a high-yield synthetic method for a related compound, emphasizing the efficiency of the process (Zhang et al., 2019).
Molecular Structure Analysis
Molecular structure studies on similar compounds have been conducted using X-ray diffraction and spectroscopic methods, providing detailed information about molecular conformation and interactions. For instance, the structural analysis of 4-nitropyridine-N-oxide, which shares some structural motifs with 2-chloro-4-nitro-N-4-pyridinylbenzamide, reveals specific bond lengths and angles crucial for understanding the compound's geometric configuration (Chiang & Song, 1983).
Chemical Reactions and Properties
The photoreaction studies of related halogenated N-pyridinylbenzamides indicate complex mechanisms involving radical intermediates and intramolecular cyclization. These findings shed light on the chemical reactivity and potential applications of 2-chloro-4-nitro-N-4-pyridinylbenzamide in photopharmaceutical sciences (Park et al., 2001).
Physical Properties Analysis
The study of related compounds has shown that molecular structures significantly influence physical properties like solubility, thermal stability, and hydrophobicity. For example, compounds with pyridine rings, pyrrolidine groups, and ether linkages exhibit good solubility in organic solvents and high thermal stability (Huang et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity and bonding characteristics, are closely related to the compound's molecular structure. Studies involving similar nitro-substituted pyridine derivatives have explored their vibrational and electronic properties, providing insights into their chemical behavior and potential applications (Michalski et al., 2013).
属性
IUPAC Name |
2-chloro-4-nitro-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3/c13-11-7-9(16(18)19)1-2-10(11)12(17)15-8-3-5-14-6-4-8/h1-7H,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIWNJPXDHCKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670488 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-chloro-4-nitro-N-pyridin-4-ylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenol](/img/structure/B5648373.png)
![2-cyclopentyl-9-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5648379.png)

![methyl 5-{[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-2-furoate](/img/structure/B5648391.png)


![N-[2-(3-methoxyphenyl)ethyl]-2-furamide](/img/structure/B5648402.png)

![2-ethyl-8-{[1-(methoxyacetyl)-4-methylpiperazin-2-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5648413.png)
![(1S*,5R*)-3-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5648422.png)
![1-(1,3-benzodioxol-5-yl)-3-(2-methoxyethyl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-1,2,4-triazole](/img/structure/B5648424.png)
![N-cyclopropyl-3-{5-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5648435.png)